N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that is used in various fields such as chemistry, biology, medicine, and industry. Known for its unique structure, it features a combination of aromatic rings and functional groups that make it highly reactive and versatile.
Mechanism of Action
Target of action
The compound contains a benzothiazole moiety, which is often found in anti-tubercular compounds . Therefore, it’s possible that this compound could target Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mode of action
The compound also contains an amide group, which is commonly found in anti-inflammatory drugs . These drugs typically work by inhibiting the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .
Biochemical pathways
If the compound does indeed target COX enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This could result in reduced inflammation .
Result of action
If the compound acts as an anti-inflammatory agent, it could reduce inflammation at the cellular level by decreasing the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves multi-step organic reactions. The initial step typically involves the formation of the benzo[d][1,3]dioxole structure, followed by the introduction of the thiazole ring. This is followed by the attachment of the diethylamino and methylphenyl groups, and finally, the carboxamide group is introduced.
Industrial Production Methods: In an industrial setting, this compound can be synthesized in bulk using automated and continuous flow reactors. These methods ensure high yield and purity of the product. The process involves controlled temperature and pressure conditions to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Converts the compound into its corresponding oxide.
Reduction: Reduces the compound to produce simpler derivatives.
Substitution: Allows the exchange of functional groups, modifying its properties.
Oxidation: Uses reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Employs reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Utilizes various halogenating agents, acids, or bases depending on the required product.
Major Products: The major products formed from these reactions vary widely and can include simplified aromatic compounds, aminophenyl derivatives, and thiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a reagent in organic synthesis, assisting in the formation of more complex molecular structures.
Biology: In biology, the compound is utilized for its potential pharmacological activities, including interactions with various biological targets, aiding in drug discovery and development.
Medicine: The compound shows promise in medical research, particularly in the study of its effects on specific enzymes or receptors, which could lead to new therapeutic agents.
Industry: Industrially, this compound finds application in the production of specialty chemicals and advanced materials, contributing to the development of innovative products.
Comparison with Similar Compounds
Similar Compounds:
N-(4-(2-(phenylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
N-(4-(2-((4-(dimethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Highlighting Uniqueness: Compared to its analogs, N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is distinguished by its diethylamino group, which imparts distinct pharmacological properties. Its higher molecular complexity offers increased specificity in its biological interactions, making it a valuable compound in research.
Properties
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-4-28(5-2)18-7-8-19(15(3)10-18)26-22(29)12-17-13-33-24(25-17)27-23(30)16-6-9-20-21(11-16)32-14-31-20/h6-11,13H,4-5,12,14H2,1-3H3,(H,26,29)(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFFYVVJQILIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.